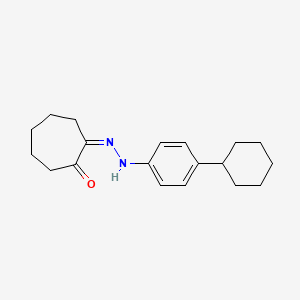
2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile, also known as DMABA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMABA is a member of the benzimidazole family and is characterized by its unique chemical structure, which includes a benzimidazole ring and a phenylacrylonitrile moiety.
作用機序
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival. Specifically, 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been shown to exhibit anti-inflammatory activity, making it a potential therapeutic for inflammatory diseases such as arthritis. 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile has also been shown to have antioxidant activity, which may contribute to its anti-cancer effects.
実験室実験の利点と制限
2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. Additionally, 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been extensively studied, making it a well-characterized compound for use in experiments. However, 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile also has limitations, including its relatively low solubility in water and potential toxicity at high doses.
将来の方向性
There are several future directions for research on 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile. One area of interest is the development of 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile and its potential as a therapeutic for other diseases beyond cancer. Finally, research is needed to evaluate the safety and efficacy of 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile in clinical trials.
合成法
2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile can be synthesized through a multistep process involving the reaction of 2-aminobenzimidazole with 2,4-dimethoxybenzaldehyde and malononitrile. The resulting product is then subjected to cyclization and dehydration reactions to yield 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile. This synthesis method has been optimized to produce 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile in high yields and purity, making it a viable option for large-scale production.
科学的研究の応用
2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Research has shown that 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been shown to inhibit tumor growth in animal models, indicating its potential as a cancer therapeutic.
特性
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-22-14-8-7-12(17(10-14)23-2)9-13(11-19)18-20-15-5-3-4-6-16(15)21-18/h3-10H,1-2H3,(H,20,21)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYJQFBYKBGSIX-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-3-(2-furyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5495038.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B5495055.png)

![N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)isonicotinamide](/img/structure/B5495066.png)
![ethyl 1-[3-(4-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5495067.png)

![phenyl (4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5495077.png)
![[2-(2-chloro-4-methylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5495084.png)
![3-{5-[(3-sec-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}-4-chlorobenzoic acid](/img/structure/B5495089.png)
![2-[(3-bromobenzyl)thio]-N-cyclohexylacetamide](/img/structure/B5495097.png)
![3-(butylthio)-6-(3-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5495103.png)
![4-[3-bromo-5-methoxy-4-(2-pyridinylmethoxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5495110.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2-methoxyphenyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5495113.png)
